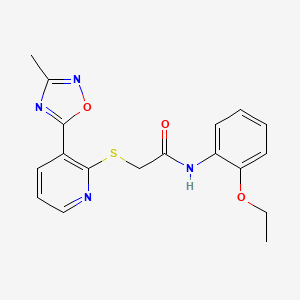
N-(2-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and specific activities against various cell lines.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H21N5O5
- Molecular Weight : 435.4 g/mol
- CAS Number : 941934-45-8
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the thioamide linkage and subsequent modifications to introduce the oxadiazole and ethoxyphenyl groups. The detailed synthetic route can be found in relevant chemical literature focusing on heterocyclic compounds.
Cytotoxicity
Research has demonstrated that compounds containing oxadiazole moieties exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives with similar structural features have shown IC50 values ranging from 29 μM to over 70 μM against HeLa and MCF7 cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 29 |
| Compound B | MCF7 | 73 |
| N-(2-ethoxyphenyl)-2-(oxadiazole derivative) | HeLa | TBD |
The proposed mechanism of action for this compound involves the inhibition of specific kinases or enzymes related to cell proliferation and survival pathways. The oxadiazole ring may enhance lipophilicity, facilitating better membrane penetration and interaction with biological targets .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Oxadiazole Derivatives : A study assessed the cytotoxic effects of various oxadiazole derivatives against the HeLa cell line using MTT assays. The results indicated that modifications in structure significantly influenced cytotoxicity, with certain derivatives exhibiting enhanced activity due to increased lipophilicity .
- Pharmacological Evaluation : Another investigation focused on the pharmacological properties of compounds related to N-(2-ethoxyphenyl)-2-(oxadiazole). This study highlighted the importance of structural diversity in enhancing biological activity and specificity towards cancer cells .
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-24-15-9-5-4-8-14(15)21-16(23)11-26-18-13(7-6-10-19-18)17-20-12(2)22-25-17/h4-10H,3,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWDKUGVKWEGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














